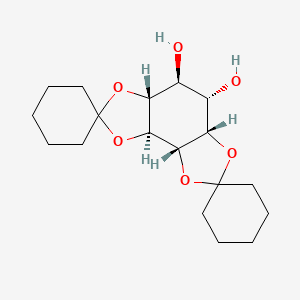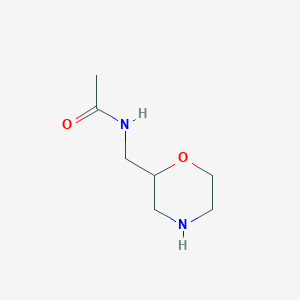
N-(morpholin-2-ylmethyl)acetamide
Descripción general
Descripción
“N-(morpholin-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C7H14N2O2 . It has a molecular weight of 158.2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H14N2O2/c1-6(10)9-5-7-4-8-2-3-11-7/h7-8H,2-5H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Antifungal Agent Development
N-(morpholin-2-ylmethyl)acetamide derivatives have been studied as potential antifungal agents. A study by Bardiot et al. (2015) discovered that these derivatives are effective against Candida species, and modifications in their chemical structure can improve their plasma stability while retaining their antifungal properties. This indicates their potential for development as broad-spectrum antifungal drugs, particularly for systemic Candida albicans infections (Bardiot et al., 2015).
Selective Receptor Ligands
The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide has been identified as a selective σ1 receptor ligand with potential antinociceptive (pain-relieving) effects, as detailed in a study by Navarrete-Vázquez et al. (2016). This research highlights its potential in treating inflammatory pain, signifying a new avenue for pain management (Navarrete-Vázquez et al., 2016).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide has been explored as a corrosion inhibitor for mild steel in acidic environments. Nasser and Sathiq (2016) found that this compound demonstrates high efficiency in preventing steel corrosion in hydrochloric acid medium, suggesting its potential application in industrial corrosion protection (Nasser & Sathiq, 2016).
Analgesic and Antipyretic Effects
The interaction of morpholine derivatives with acetaminophen (paracetamol) has been studied to understand their potential analgesic and antipyretic (fever-reducing) effects. Oswald et al. (2002) described the formation of an adduct between paracetamol and morpholine, suggesting potential applications in pain and fever management (Oswald et al., 2002).
Anticonvulsant Agents
Compounds containing morpholin-2-ylmethyl acetamide structures have shown promise as anticonvulsant agents. Amir et al. (2012) synthesized and tested various derivatives, finding that certain morpholino and imidazolyl derivatives exhibited promising anticonvulsant properties (Amir et al., 2012).
Antibacterial and Antifungal Activities
Kanagarajan et al. (2010) synthesized biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, which showed significant antibacterial and antifungal activities against various strains. This suggests their potential as antimicrobial agents (Kanagarajan et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
N-(morpholin-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9-5-7-4-8-2-3-11-7/h7-8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPSGKBXOZVVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302496 | |
| Record name | N-(2-Morpholinylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112913-95-8 | |
| Record name | N-(2-Morpholinylmethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112913-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Morpholinylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

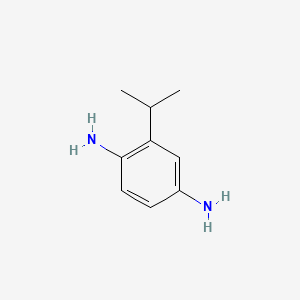

![6,6,9-Trimethyl-3-pentyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1638834.png)
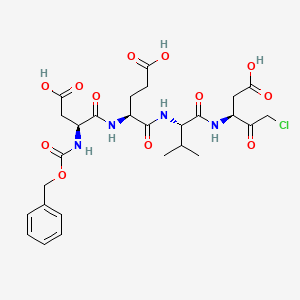
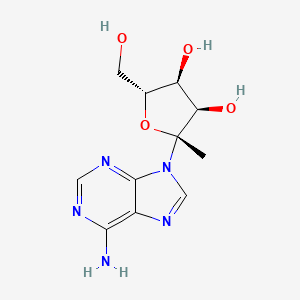
![(3S)-4-[[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-4-methyl-2-[(2-phenylacetyl)amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1638843.png)
![1-Amino-3-[(E)-anthracen-9-ylmethylideneamino]urea](/img/structure/B1638857.png)
![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B1638865.png)
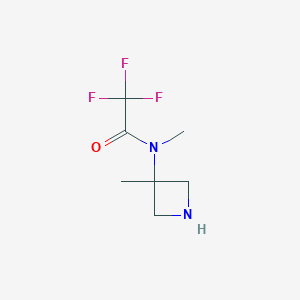
![N-[bis(diethoxyphosphoryl)methyl]-1-phenyl-methanimine](/img/structure/B1638880.png)
![7-Methoxythieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1638884.png)

![L-Alanine,3-(ethylphenylamino)-N-[[2-(4-pyridinyl)-1H-benzimidazol-6-yl]carbonyl]-](/img/structure/B1638896.png)
